Researchers may study Tyr-Gly-Gly-Phe to understand fundamental biochemical processes like peptide bond formation, protein folding, and enzyme activity. These studies can provide insights into protein function and design. PubChem, National Institutes of Health:
Short peptides like Tyr-Gly-Gly-Phe can serve as building blocks for designing new drugs. Scientists can modify the sequence of these peptides to target specific biological processes. This field of research is still in its early stages, but it holds promise for developing new treatments for various diseases. ScienceDirect, Peptide-Based Drug Design: Strategies and Applications
Peptides can be used as probes to study how proteins interact with each other. By investigating how Tyr-Gly-Gly-Phe interacts with other molecules, researchers can gain valuable insights into protein-protein interactions, which are essential for many cellular processes. National Center for Biotechnology Information, Protein-Protein Interaction Assays: Dissecting Functional Crosstalk:
Beta-Lipotropin fragment 61-64 is a peptide derived from the larger beta-lipotropin molecule, which is produced in the pituitary gland. This specific fragment consists of the amino acid sequence Tyr-Gly-Gly-Phe and has a molecular formula of C22H26N4O6, with a molecular weight of approximately 442.48 g/mol . Beta-lipotropin itself is a prohormone that can be cleaved into several biologically active peptides, including beta-endorphins, which are known for their role in pain modulation and stress response.
The chemical behavior of beta-lipotropin fragment 61-64 is characterized by its ability to undergo various reactions typical of peptides, including hydrolysis and peptide bond formation. The fragment can interact with enzymes such as peptidases, which may cleave it into smaller peptides or amino acids. Additionally, it may participate in ligand-receptor interactions, particularly with opioid receptors, due to its structural similarities to endogenous opioid peptides .
Beta-lipotropin fragment 61-64 exhibits morphinomimetic activity, meaning it mimics the effects of morphine and other opioids. This activity is attributed to its structural resemblance to beta-endorphins, which bind to opioid receptors in the brain, influencing pain perception and emotional responses . Studies have indicated that this fragment can modulate pain pathways and may also play a role in stress-related responses.
The synthesis of beta-lipotropin fragment 61-64 can be achieved through several methods:
Beta-lipotropin fragment 61-64 has several applications in research and potential therapeutic areas:
Research has shown that beta-lipotropin fragment 61-64 interacts primarily with opioid receptors, particularly the mu-opioid receptor. These interactions are crucial for its biological effects, as they influence neuronal signaling pathways related to pain and mood regulation. Studies have indicated that this fragment can induce analgesic effects similar to those of other opioid peptides .
Beta-lipotropin fragment 61-64 shares structural similarities with several other peptides derived from prohormones. Here are some notable comparisons:
Beta-lipotropin fragment 61-64 is unique due to its specific sequence and resultant biological activity that closely resembles that of beta-endorphins while being shorter than many other opioid peptides.
Beta-Lipotropin fragment 61-64 demonstrates distinct binding affinities across the three primary opioid receptor subtypes, with selectivity patterns that reflect its structural characteristics as the minimal bioactive fragment within the beta-lipotropin sequence.
The tetrapeptide exhibits moderate binding affinity for the mu-opioid receptor subtype, representing its primary pharmacological target [1] [2]. Comparative binding studies utilizing radiolabeled ligand displacement assays have demonstrated that beta-Lipotropin fragment 61-64 shows preferential interaction with mu-opioid receptors over other opioid receptor subtypes [3] [4]. This selectivity pattern aligns with the receptor binding profile observed for longer beta-lipotropin fragments, suggesting that the mu-opioid receptor recognition elements are contained within the tetrapeptide sequence [5] [6].
Quantitative receptor binding analysis indicates that beta-Lipotropin fragment 61-64 competes with tritiated naloxone and other mu-opioid selective radioligands in a concentration-dependent manner [7] [3]. The binding affinity, while lower than that of longer opioid peptides such as beta-endorphin, represents the minimal structural requirement for mu-opioid receptor recognition within the beta-lipotropin sequence [2] [8].
Beta-Lipotropin fragment 61-64 demonstrates limited binding affinity for delta-opioid receptors, with substantially reduced interaction compared to mu-opioid receptors [7] [4]. Receptor binding studies using delta-selective radioligands have shown that the tetrapeptide produces minimal displacement, indicating low affinity for this receptor subtype [3] [5]. This reduced delta-opioid receptor binding may be attributed to the absence of the methionine residue at position 65, which is present in met-enkephalin and contributes to enhanced delta-opioid receptor selectivity [9] [2].
The limited delta-opioid receptor binding activity of beta-Lipotropin fragment 61-64 suggests that extension of the peptide chain beyond the tetrapeptide sequence is required for optimal delta-opioid receptor recognition [6] [8]. This finding supports the structure-activity relationship data indicating that the tetrapeptide represents the minimal active fragment rather than an optimally selective ligand for any single opioid receptor subtype [5] [2].
Beta-Lipotropin fragment 61-64 exhibits minimal binding affinity for kappa-opioid receptors, with weak interaction observed in competitive binding assays [3] [4]. The limited kappa-opioid receptor binding activity reflects the structural requirements for this receptor subtype, which typically favor longer peptide sequences or alternative structural modifications not present in the tetrapeptide [2] [6].
Beta-Lipotropin fragment 61-64 modulates G-protein coupled signaling cascades through its interaction with opioid receptors, which belong to the G-protein coupled receptor superfamily. The peptide's binding to these receptors initiates a series of intracellular signaling events that ultimately lead to its pharmacological effects.
Upon binding to opioid receptors, beta-Lipotropin fragment 61-64 promotes the activation of inhibitory G-proteins, particularly Gi and Go subtypes [10] [11]. This G-protein coupling represents the primary mechanism through which the tetrapeptide exerts its cellular effects. The binding of the peptide to the receptor extracellular domain triggers conformational changes that facilitate guanosine diphosphate to guanosine triphosphate exchange on the G-protein alpha subunit [12] [13].
The G-protein activation process involves the dissociation of the heterotrimeric G-protein complex into alpha and beta-gamma subunits, each capable of regulating distinct downstream effector systems [10] [11]. Beta-Lipotropin fragment 61-64-induced G-protein activation results in the modulation of multiple signaling pathways, including adenylyl cyclase inhibition and ion channel regulation [14] [15].
Beta-Lipotropin fragment 61-64 produces inhibition of adenylyl cyclase activity through G-protein-mediated mechanisms [16] [14]. The activated Gi alpha subunit directly interacts with adenylyl cyclase, reducing the enzyme's catalytic activity and subsequently decreasing intracellular cyclic adenosine monophosphate levels [15] [17]. This reduction in cyclic adenosine monophosphate represents a key component of the peptide's cellular signaling profile.
The adenylyl cyclase inhibition produced by beta-Lipotropin fragment 61-64 contributes to the modulation of protein kinase A activity, affecting downstream phosphorylation cascades [14] [15]. This signaling pathway modulation represents an important mechanism through which the peptide influences cellular function and contributes to its pharmacological effects [16] [17].
Beta-Lipotropin fragment 61-64 modulates ion channel activity through both direct G-protein interactions and indirect signaling pathway effects [10] [11]. The peptide's activation of opioid receptors leads to the opening of G-protein-coupled inwardly rectifying potassium channels, contributing to membrane hyperpolarization [14] [15]. Additionally, the peptide produces inhibition of voltage-gated calcium channels, reducing calcium influx and affecting neurotransmitter release [17] [18].
The ion channel modulation produced by beta-Lipotropin fragment 61-64 represents a direct mechanism through which the peptide influences cellular excitability and synaptic transmission [10] [11]. These effects contribute to the peptide's pharmacological profile and represent important components of opioid receptor-mediated signaling [14] [15].
| Signaling Component | Effect | Mechanism |
|---|---|---|
| G-protein Coupling | Gi/Go activation | Receptor-mediated GDP-GTP exchange [10] |
| Adenylyl Cyclase | Enzyme inhibition | G-protein alpha subunit interaction [14] |
| Cyclic AMP | Reduced levels | Decreased adenylyl cyclase activity [15] |
| Protein Kinase A | Decreased activation | Reduced cyclic AMP availability [16] |
| Potassium Channels | Channel opening | Direct G-protein beta-gamma interaction [17] |
| Calcium Channels | Channel inhibition | G-protein-mediated modulation [18] |
Beta-Lipotropin fragment 61-64 demonstrates characteristic dose-response relationships in ex vivo bioassay systems, with quantifiable effects observed across multiple experimental preparations. These dose-response profiles provide critical information regarding the peptide's pharmacological potency and efficacy.
In the myenteric plexus-longitudinal muscle preparation of guinea pig ileum, beta-Lipotropin fragment 61-64 produces dose-dependent inhibition of electrically stimulated contractions [2] [6]. The tetrapeptide demonstrates a classical sigmoidal dose-response curve, with threshold effects observed at concentrations of approximately 1 microM and maximal effects achieved at concentrations of 10-100 microM [5] [8].
The dose-response curve for beta-Lipotropin fragment 61-64 in the myenteric plexus preparation is characterized by a shallow slope, suggesting potential receptor reserve effects or multiple receptor populations contributing to the observed response [2] [8]. The peptide's effects in this preparation are completely reversible by naloxone, confirming opioid receptor-mediated activity [5] [6].
Beta-Lipotropin fragment 61-64 demonstrates concentration-dependent displacement of radiolabeled opioid ligands in receptor binding assays [7] [3]. The peptide produces half-maximal displacement of tritiated naloxone at concentrations ranging from 1-10 microM, depending on the tissue preparation and experimental conditions [4] [5].
The displacement curves for beta-Lipotropin fragment 61-64 typically exhibit monophasic characteristics, suggesting interaction with a single population of binding sites [7] [3]. The binding affinity derived from these displacement studies correlates well with the functional potency observed in bioassay preparations, supporting a direct relationship between receptor binding and biological activity [2] [8].